
Phenyl 3-phenylpropanoate
概要
説明
Phenyl 3-phenylpropanoate, also known as Phenylpropionate benzene carboxylic acid, is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. It is a colorless, crystalline solid with a sweet floral odor. Phenyl 3-phenylpropanoate has various applications in scientific research, including its use as a precursor in the synthesis of other compounds, as well as its use in the study of its biochemical and physiological effects.
作用機序
The mechanism of action of Phenyl 3-phenylpropanoate is not well understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
生化学的および生理学的効果
Phenyl 3-phenylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Phenyl 3-phenylpropanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to its use. For example, it may be toxic in high doses, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several future directions for research on Phenyl 3-phenylpropanoate. One potential area of study is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential antitumor activity and antioxidant properties may also be explored further. Further research may also be conducted to better understand its mechanism of action and potential side effects.
科学的研究の応用
Phenyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including esters, ketones, and alcohols. Additionally, it has been used in the study of its biochemical and physiological effects, including its potential as an anti-inflammatory and analgesic agent.
特性
CAS番号 |
726-26-1 |
|---|---|
製品名 |
Phenyl 3-phenylpropanoate |
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
phenyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChIキー |
VIGODTIMSIHKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
その他のCAS番号 |
726-26-1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

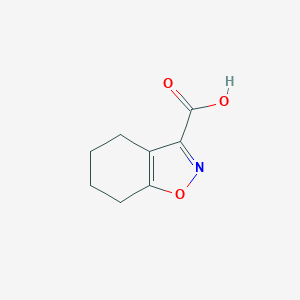
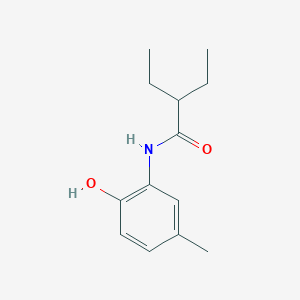
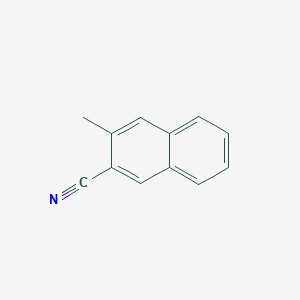
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
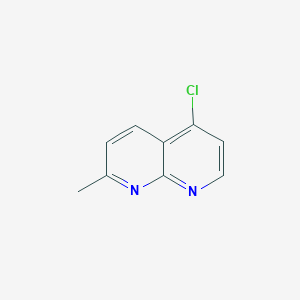
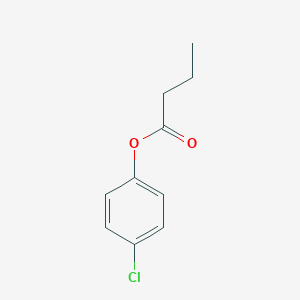
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
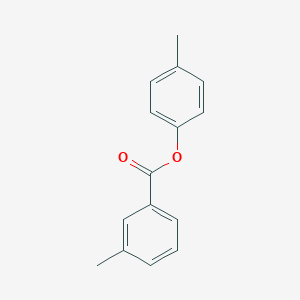
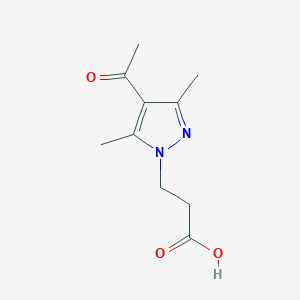
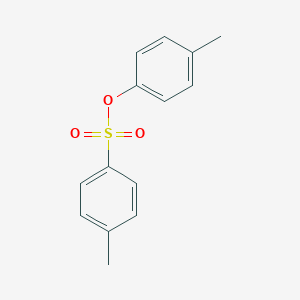
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
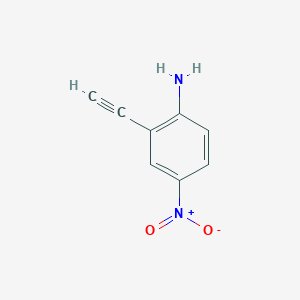
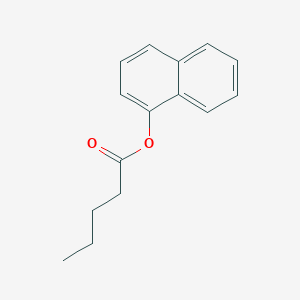
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)